molecular formula C18H28N4O4S B10878616 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine

Cat. No.: B10878616
M. Wt: 396.5 g/mol
InChI Key: MXWRXBOCLZTKIJ-UHFFFAOYSA-N
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Description

1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a piperazine ring. It is known for its potential use in medicinal chemistry and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with molecular targets such as neural stem cells. It has been shown to activate the hedgehog pathway, leading to the expansion of neural stem cells and progenitor cells . This pathway is crucial for cell differentiation and tissue regeneration, making this compound valuable in regenerative medicine.

Comparison with Similar Compounds

1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE can be compared with other piperazine derivatives such as:

The uniqueness of 1-[(4-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE lies in its specific structure, which allows for unique interactions in biological systems and its potential in neuroprotection.

Properties

Molecular Formula

C18H28N4O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine

InChI

InChI=1S/C18H28N4O4S/c1-2-9-19-10-7-16(8-11-19)20-12-14-21(15-13-20)27(25,26)18-5-3-17(4-6-18)22(23)24/h3-6,16H,2,7-15H2,1H3

InChI Key

MXWRXBOCLZTKIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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